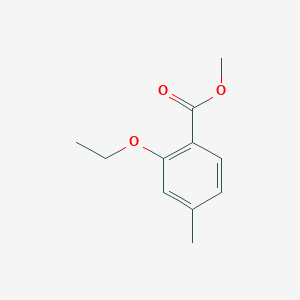

Methyl 2-ethoxy-4-methylbenzoate

説明

Methyl 2-ethoxy-4-methylbenzoate is an aromatic ester characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the 2-position, a methyl group (-CH₃) at the 4-position, and a methyl ester (-COOCH₃) at the 1-position. For instance, the ethyl analog has a molecular formula of C₁₂H₁₆O₃, a molecular weight of 208.25 g/mol, and a boiling point of 300.3±22.0°C . The methyl variant would differ in ester group size, likely resulting in a lower molecular weight (~194.19 g/mol for C₁₁H₁₄O₃) and altered physicochemical behavior.

特性

分子式 |

C11H14O3 |

|---|---|

分子量 |

194.23 g/mol |

IUPAC名 |

methyl 2-ethoxy-4-methylbenzoate |

InChI |

InChI=1S/C11H14O3/c1-4-14-10-7-8(2)5-6-9(10)11(12)13-3/h5-7H,4H2,1-3H3 |

InChIキー |

SCKCCAUISHPZJD-UHFFFAOYSA-N |

正規SMILES |

CCOC1=C(C=CC(=C1)C)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Properties

The following table compares Methyl 2-ethoxy-4-methylbenzoate with structurally related esters:

Key Observations :

- Ester Group Influence : Replacing the ethyl ester (e.g., in Ethyl 2-ethoxy-4-methylbenzoate) with a methyl group reduces molecular weight and may lower boiling point due to decreased van der Waals interactions.

- Substituent Effects : The ethoxy group at the 2-position enhances steric hindrance and lipophilicity compared to methoxy or hydroxyl substituents (e.g., in Ethyl 2-methoxybenzoate or methyl salicylate) .

Analytical Characterization

While data specific to Methyl 2-ethoxy-4-methylbenzoate are scarce, analytical methods for similar compounds include:

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-ethoxy-4-methylbenzoate, and what critical parameters influence reaction yields?

- Methodological Answer: Methyl 2-ethoxy-4-methylbenzoate can be synthesized via Fischer esterification, starting from 2-ethoxy-4-methylbenzoic acid and methanol under acidic catalysis (e.g., concentrated H₂SO₄). Key parameters include reaction temperature (60–80°C), stoichiometric excess of methanol, and reaction time (6–12 hours). Competing side reactions, such as transesterification or acid-catalyzed decomposition, can be minimized by controlling moisture levels and avoiding prolonged heating. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the ester .

Q. How can the purity and structural integrity of Methyl 2-ethoxy-4-methylbenzoate be validated using spectroscopic techniques?

- Methodological Answer:

- ¹H NMR : Confirm the presence of the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and methyl ester (δ 3.8–3.9 ppm).

- ¹³C NMR : Identify the ester carbonyl (δ 165–170 ppm) and aromatic carbons (δ 110–160 ppm).

- IR Spectroscopy : Look for ester C=O stretching (~1720 cm⁻¹) and C-O-C asymmetric stretching (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Verify the molecular ion peak ([M]⁺ at m/z 208) and fragmentation patterns consistent with the ester backbone. Cross-reference with databases for validation .

Q. What are the recommended safety protocols for handling Methyl 2-ethoxy-4-methylbenzoate in laboratory settings?

- Methodological Answer:

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in a cool, dry place away from oxidizing agents.

- In case of spills, neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).

- Emergency showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of Methyl 2-ethoxy-4-methylbenzoate, and what challenges arise during refinement?

- Methodological Answer: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and torsional conformations. Challenges include resolving disorder in the ethoxy group or methyl substituents. High-resolution data (≤ 0.8 Å) and iterative refinement cycles with restraints for thermal parameters improve accuracy. Validation tools like PLATON or CCDC Mercury ensure geometric consistency .

Q. What strategies minimize side reactions during synthesis, particularly competing esterification or transesterification?

- Methodological Answer:

- Use anhydrous methanol and molecular sieves to suppress transesterification.

- Monitor reaction progress via TLC to terminate before byproduct formation.

- Employ selective catalysts (e.g., p-toluenesulfonic acid) over Brønsted acids to reduce side reactions.

- Optimize stoichiometry (1:5 molar ratio of acid to alcohol) to drive esterification completion .

Q. How do computational approaches elucidate electronic and steric effects of substituents in Methyl 2-ethoxy-4-methylbenzoate?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict reactivity. Steric maps from molecular dynamics simulations highlight hindrance around the ethoxy group, influencing nucleophilic attack susceptibility. Solvent effects (e.g., dielectric constant of ethanol) are incorporated via Polarizable Continuum Models (PCM) .

Q. What analytical techniques characterize synthesis byproducts, and how are they quantified?

- Methodological Answer:

- GC-MS : Detect volatile byproducts (e.g., unreacted alcohol or acid) with capillary columns (DB-5MS).

- HPLC : Quantify non-volatile impurities (e.g., diesters) using a C18 column and UV detection (λ = 254 nm).

- NMR DOSY : Differentiate byproducts based on diffusion coefficients in deuterated solvents. Calibration curves with internal standards enable precise quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。